N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine
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Overview
Description
N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a brominated methoxyphenyl group with a pyrazinylamino-substituted azetidinone moiety, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a brominated methoxyphenyl boronic acid with a pyrazinylamino-substituted azetidinone under palladium catalysis. The reaction conditions are generally mild and environmentally benign, making it a preferred method in organic synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine involves its interaction with specific molecular targets. The pyrazinylamino group can form hydrogen bonds with biological macromolecules, while the azetidinone ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a methoxy group.
2-Bromo-5-(3-(methyl-d3)-1H-pyrazol-1-yl-4,5-d2)pyrazine: Contains a pyrazine ring with different substituents.
Uniqueness
The uniqueness of N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile chemical modifications, while the azetidinone ring provides a rigid framework for interaction with biological targets.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-22-11-2-3-13(16)12(6-11)15(21)20-8-10(9-20)19-14-7-17-4-5-18-14/h2-7,10H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLPXMEHFVJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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